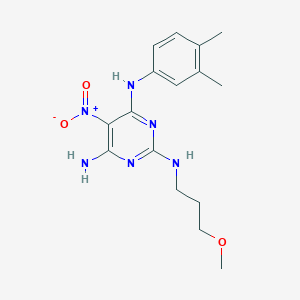

N4-(3,4-dimethylphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine

Description

N4-(3,4-Dimethylphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine is a pyrimidine derivative featuring a nitro group at position 5 and triamine substitutions at positions 2, 4, and 6. The N2 position is substituted with a 3-methoxypropyl group, while the N4 position carries a 3,4-dimethylphenyl moiety. The nitro group and aromatic/alkyl substituents likely influence its electronic properties, solubility, and binding affinity.

Properties

IUPAC Name |

4-N-(3,4-dimethylphenyl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O3/c1-10-5-6-12(9-11(10)2)19-15-13(22(23)24)14(17)20-16(21-15)18-7-4-8-25-3/h5-6,9H,4,7-8H2,1-3H3,(H4,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWANEJCOGDCKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCCOC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-dimethylphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylphenylamine with a suitable pyrimidine precursor, followed by nitration and subsequent alkylation with 3-methoxypropylamine. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N4-(3,4-dimethylphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, or dichloromethane are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to N4-(3,4-dimethylphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine exhibit promising anticancer properties. These compounds are often designed to inhibit specific protein kinases involved in cancer cell proliferation and survival. For instance, studies have shown that modifications in the pyrimidine structure can enhance the selectivity and potency against various cancer cell lines, including leukemia and solid tumors .

1.2 Protein Kinase Inhibition

The compound has been investigated for its ability to act as a selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), which is frequently mutated in acute myeloid leukemia (AML). By targeting FLT3, this compound could potentially improve treatment outcomes for patients with AML by blocking pathways that lead to tumor growth and resistance to conventional therapies .

Drug Discovery and Development

2.1 Structure-Activity Relationship Studies

The unique structure of this compound allows for extensive structure-activity relationship (SAR) studies. Researchers can modify various substituents on the pyrimidine ring to optimize biological activity and reduce toxicity. This iterative process is crucial in developing new therapeutic agents with improved efficacy and safety profiles .

2.2 Screening for Biological Activity

High-throughput screening methods have been employed to evaluate the biological activity of this compound against various targets, including kinases and other enzymes involved in disease pathways. Such screening is essential for identifying lead compounds that can be further developed into drugs .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer efficacy | Demonstrated significant inhibition of cancer cell proliferation in vitro using modified pyrimidine derivatives. |

| Study B | FLT3 inhibition | Confirmed that this compound selectively inhibits FLT3 mutations associated with AML. |

| Study C | SAR analysis | Identified key structural features that enhance potency against specific cancer types while minimizing off-target effects. |

Mechanism of Action

The mechanism of action of N4-(3,4-dimethylphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Substituent Analysis

Substituents at the N2 and N4 positions critically determine molecular interactions and properties:

- Target Compound :

- N2 : 3-Methoxypropyl (C4H9O) – Enhances solubility in polar solvents due to the ether oxygen.

- N4 : 3,4-Dimethylphenyl (C8H9) – Increases lipophilicity, favoring membrane permeability.

- Analog Compounds :

- N2-(3-Fluorophenyl)-N4-(furan-2-ylmethyl) (CAS 716340-19-1): Fluorine (electron-withdrawing) and furan (polar heterocycle) may reduce lipophilicity compared to the target compound .

- N4-(3-Chlorophenyl)-N2-methyl (CAS 1401688-52-5): Chlorine’s electronegativity could enhance stability but reduce solubility versus dimethylphenyl .

- N2-(3-Methoxypropyl)-N4-methyl (CAS 682776-62-1): Methyl at N4 simplifies the structure, likely reducing steric hindrance but decreasing aromatic interactions .

Physicochemical Properties

Key Observations :

- The target’s higher molar mass (~370 g/mol) compared to simpler analogs (e.g., 268.27 g/mol for CAS 682776-62-1) reflects its bulky substituents.

- Chlorinated or fluorinated derivatives (e.g., CAS 1401688-52-5, 716340-19-1) exhibit lower molar masses but higher polarity.

- The density and boiling point of CAS 610756-81-5 suggest that chloro and methyl groups enhance molecular packing and thermal stability .

Reactivity and Stability

- Electron-Donating vs. In contrast, chloro or nitro groups (e.g., CAS 1401688-52-5) could deactivate the ring .

- Nitro Group : Common to all compounds, the nitro group at position 5 likely contributes to planar molecular geometry and π-π stacking interactions in biological targets.

Biological Activity

N4-(3,4-dimethylphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic organic compound that belongs to the class of nitropyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₄O₂

- Molecular Weight : 290.32 g/mol

This compound features a pyrimidine core substituted with a nitro group and various alkyl groups, contributing to its unique chemical properties and biological activities.

The primary mechanism of action for this compound involves its interaction with specific enzymes and cellular pathways. Notably, it has been studied for its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By inhibiting DHFR, the compound disrupts nucleotide synthesis, leading to reduced cell proliferation and potential anti-cancer effects.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- IC50 Values : Studies have reported IC50 values in the micromolar range against several cancer types:

- Acute Lymphoblastic Leukemia (ALL): IC50 = 0.4 μM

- Neuroblastoma (NB): IC50 = 0.5–1.2 μM

These results suggest that the compound is particularly effective against ALL cells compared to neuroblastoma cells.

Enzyme Inhibition

The compound has been shown to inhibit DHFR effectively. The inhibition mechanism typically involves binding to the active site of the enzyme, preventing the conversion of dihydrofolate to tetrahydrofolate. This action is critical for halting DNA synthesis in rapidly dividing cells such as cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds.

| Compound Name | Structure | IC50 (μM) | Mechanism |

|---|---|---|---|

| N4-(3,4-dimethylphenyl)quinazolin-4-amine | Structure | 7.5 | DHFR Inhibitor |

| N4-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine | Structure | 1.0 | Cytotoxicity |

| N4-(3-methoxypropyl)-N2-methylpteridine-2,4-diamine | Structure | Not Available | Enzyme Inhibition |

This table highlights how variations in substituents affect biological activity and potency.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Anticancer Activity : A recent study demonstrated that treatment with this compound led to a significant reduction in cell viability in ALL cell lines compared to untreated controls.

- In Vivo Efficacy : Animal models treated with this compound showed promising results in inhibiting tumor growth without significant toxicity to normal tissues.

Q & A

Q. What are the established synthetic routes for N4-(3,4-dimethylphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine () are synthesized by substituting amine groups at specific positions on the pyrimidine core. To synthesize the target compound, a nitro group can be introduced at the C5 position via nitration, followed by stepwise substitution of N2 and N4 positions with 3-methoxypropylamine and 3,4-dimethylaniline, respectively.

- Key Variables :

- Temperature: Higher temperatures (80–120°C) improve nucleophilic substitution kinetics but may degrade nitro groups.

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysts: Use of K₂CO₃ or Cs₂CO₃ as base catalysts optimizes deprotonation for amine coupling .

Q. How can the structural identity of this compound be confirmed, and what analytical techniques are most reliable?

- Methodological Answer : Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on the aryl ring at N4 and methoxypropyl chain at N2).

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (C₁₆H₂₂N₆O₃).

- X-ray Crystallography : For unambiguous determination of stereochemistry and hydrogen-bonding patterns, as seen in structurally similar pyrimidines (e.g., intramolecular N–H⋯N bonds in ).

- FT-IR : Detection of nitro (NO₂) stretching vibrations (~1520 cm⁻¹) and amine N–H bonds (~3300 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Methodological Answer :

- Solubility : The nitro group and aromatic rings confer limited aqueous solubility. Use DMSO or DMF for dissolution (test at 1–10 mM).

- Stability :

- pH sensitivity: Nitro groups are stable in neutral/acidic conditions but may degrade under strong bases.

- Light sensitivity: Protect from UV light to prevent nitro-to-nitroso conversion, as observed in related 5-nitropyrimidines ().

- Storage: Store at –20°C in inert atmosphere (argon) to prevent oxidation .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 3-methoxypropyl vs. morpholinyl groups) affect biological activity or physicochemical properties?

- Methodological Answer : Comparative studies with analogs () suggest:

- Bioactivity : Bulky substituents (e.g., morpholinyl) may hinder membrane permeability, while flexible chains (3-methoxypropyl) enhance bioavailability.

- LogP : The methoxypropyl group increases hydrophilicity (LogP ~2.5) compared to morpholinyl derivatives (LogP ~3.5).

- Synthetic Feasibility : Morpholinyl groups require harsher conditions (e.g., Buchwald-Hartwig coupling), whereas alkylamines react under milder SNAr conditions.

- Experimental Design : Use parallel synthesis to generate analogs and assess via HPLC-MS and cellular assays .

Q. What computational methods can predict binding interactions of this compound with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. The nitro group may form hydrogen bonds with catalytic lysine residues.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS).

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity using datasets from analogous pyrimidines ().

- Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays .

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. low IC₅₀) be resolved?

- Methodological Answer :

- Dose-Response Curves : Test across a wider concentration range (nM–µM) to identify off-target effects.

- Metabolic Stability : Assess hepatic microsomal degradation (e.g., human CYP450 isoforms).

- Redox Activity : Nitro groups may generate reactive oxygen species (ROS) under reducing conditions (e.g., in cancer cells), leading to false-positive cytotoxicity. Use ROS scavengers (e.g., NAC) as controls.

- Structural Analog Comparison : Benchmark against triaminopyrimidines with known mechanisms () .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing impurities?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to optimize temperature, solvent ratio, and catalyst loading.

- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor nitro group stability.

- Purification : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) to remove by-products (e.g., di- or tri-substituted impurities).

- Scale-Up Considerations : Transition from batch to flow chemistry for exothermic nitration steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.